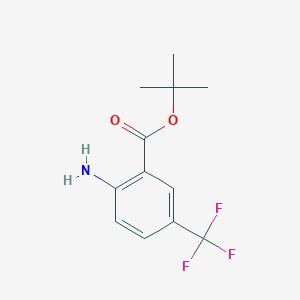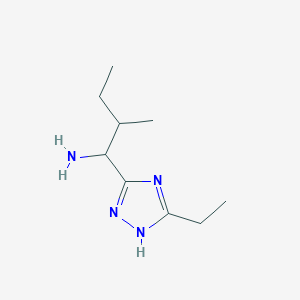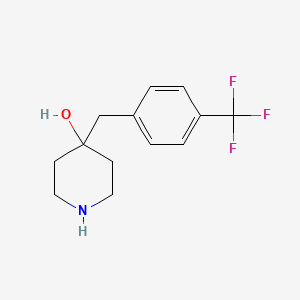
4-(4-(Trifluoromethyl)benzyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 4-(trifluoromethyl)phenylmethyl group and a hydroxyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-(trifluoromethyl)benzyl chloride.
Nucleophilic Substitution: The benzyl chloride undergoes nucleophilic substitution with piperidine to form 4-{[4-(trifluoromethyl)phenyl]methyl}piperidine.
Oxidation: The piperidine derivative is then oxidized to introduce the hydroxyl group at the 4-position, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-one.
Reduction: Formation of 4-{[4-(trifluoromethyl)phenyl]methyl}piperidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to cross biological membranes more easily. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(trifluoromethyl)benzylamine: Similar structure but lacks the piperidine ring and hydroxyl group.
4-(trifluoromethyl)phenyl isocyanate: Contains the trifluoromethyl group but has an isocyanate functional group instead of the piperidine ring.
4-(trifluoromethyl)phenol: Similar aromatic ring with a trifluoromethyl group but has a hydroxyl group directly attached to the benzene ring.
Uniqueness
4-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol is unique due to the combination of the trifluoromethyl group, piperidine ring, and hydroxyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for hydrogen bonding, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H16F3NO |
|---|---|
Poids moléculaire |
259.27 g/mol |
Nom IUPAC |
4-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-ol |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-10(2-4-11)9-12(18)5-7-17-8-6-12/h1-4,17-18H,5-9H2 |
Clé InChI |
ZYOHNKKZPCEYGK-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(CC2=CC=C(C=C2)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



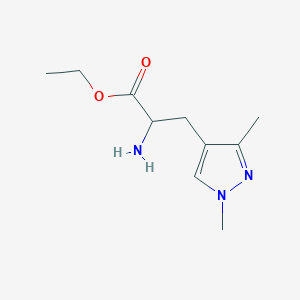
![6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B13566083.png)
![(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13566088.png)
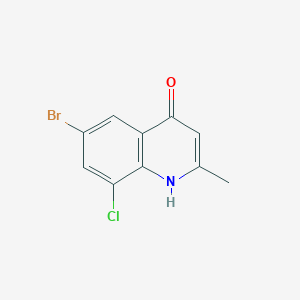
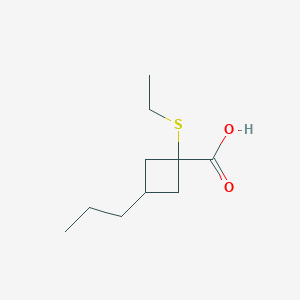
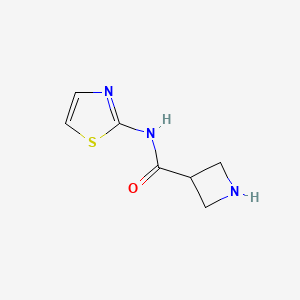

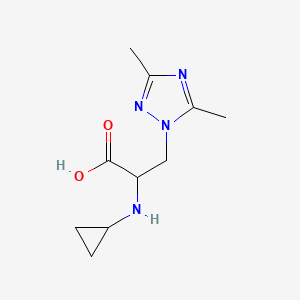
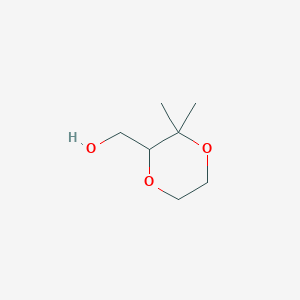
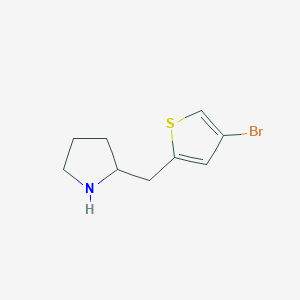
![3-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13566171.png)
